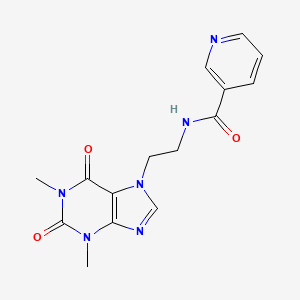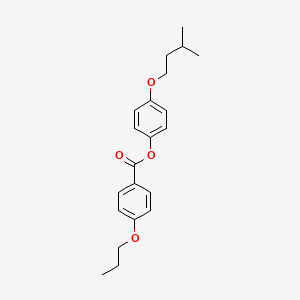
4-(3-Methylbutoxy)phenyl 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbutoxy)phenyl 4-propoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl ring substituted with a 3-methylbutoxy group and a propoxybenzoate moiety. Aromatic esters like this one are often used in various chemical and industrial applications due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutoxy)phenyl 4-propoxybenzoate typically involves the esterification of 4-(3-methylbutoxy)phenol with 4-propoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
化学反応の分析
Types of Reactions
4-(3-Methylbutoxy)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
4-(3-Methylbutoxy)phenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Methylbutoxy)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ester structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(3-Methylbutoxy)phenyl 4-butoxybenzoate
- 4-(3-Methylbutoxy)phenyl 4-ethoxybenzoate
- 4-(3-Methylbutoxy)phenyl 4-methoxybenzoate
Uniqueness
4-(3-Methylbutoxy)phenyl 4-propoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both 3-methylbutoxy and propoxybenzoate groups can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
67683-29-8 |
|---|---|
分子式 |
C21H26O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
[4-(3-methylbutoxy)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C21H26O4/c1-4-14-23-18-7-5-17(6-8-18)21(22)25-20-11-9-19(10-12-20)24-15-13-16(2)3/h5-12,16H,4,13-15H2,1-3H3 |
InChIキー |
MMOHTBYSUUCJBM-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


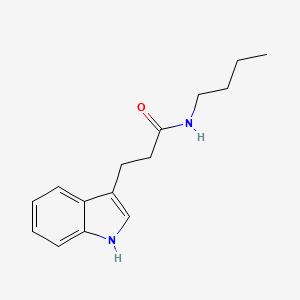
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
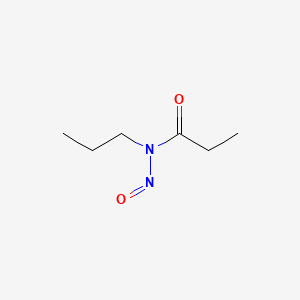
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

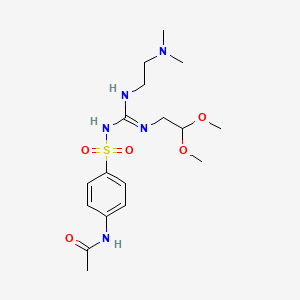
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
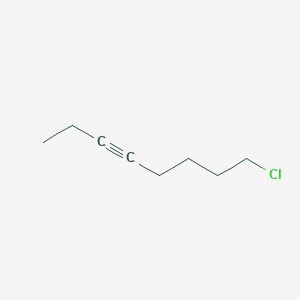
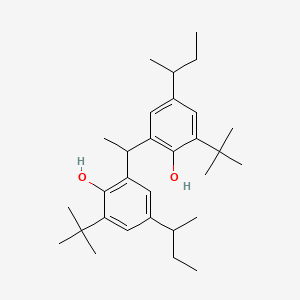
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)

